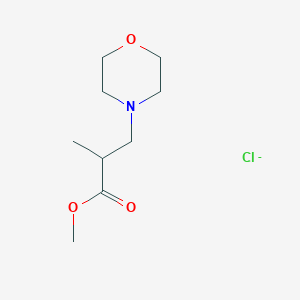

Methyl alpha-methyl-4-morpholinepropionate hydrochloride

Description

Methyl alpha-methyl-4-morpholinepropionate hydrochloride is a synthetic organic compound characterized by a morpholine ring substituted with a methyl group and a propionate ester moiety, further stabilized as a hydrochloride salt.

Properties

CAS No. |

25027-56-9 |

|---|---|

Molecular Formula |

C9H17ClNO3- |

Molecular Weight |

222.69 g/mol |

IUPAC Name |

methyl 2-methyl-3-morpholin-4-ylpropanoate;chloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-8(9(11)12-2)7-10-3-5-13-6-4-10;/h8H,3-7H2,1-2H3;1H/p-1 |

InChI Key |

QHUYHTGASRLKKU-UHFFFAOYSA-M |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of methyl alpha-methyl-4-morpholinepropionate hydrochloride typically involves esterification of alpha-methyl-4-morpholinepropionic acid with methanol, followed by conversion to the hydrochloride salt. The key steps include:

- Starting Material: Alpha-methyl-4-morpholinepropionic acid

- Esterification: Reaction with methanol under reflux conditions, often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Salt Formation: Treatment of the ester with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt.

This method is favored for its straightforwardness and scalability in industrial settings.

Industrial Production Techniques

- Batch Reactors: Large-scale batch reactors are commonly used, where reaction parameters such as temperature, molar ratios, and reaction time are optimized to maximize yield and purity.

- Continuous Flow Reactors: Emerging methods explore continuous flow synthesis to improve reaction control, reduce reaction times, and enhance safety during hydrochloride salt formation.

Alternative Synthetic Approaches

While direct esterification is the primary route, alternative methods include:

- Stepwise Synthesis via Morpholine Derivatives: Starting from morpholine, formaldehyde, and other reagents to build the morpholinepropionate backbone, followed by methylation and salt formation.

- Use of N-Hydroxymethyl Intermediates: Similar to methods used in related morpholine derivatives synthesis, involving reaction of morpholine with formaldehyde to form N-hydroxymethyl intermediates, which then undergo further reactions to yield the target compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Esterification | Alpha-methyl-4-morpholinepropionic acid + Methanol + Acid catalyst | 60–80 (reflux) | 2–4 | Reflux under stirring; removal of water to drive reaction forward |

| Hydrochloride Salt Formation | Ester + HCl gas or aqueous HCl | 0–25 | 1–2 | Controlled addition of HCl; cooling to avoid decomposition |

| Purification | Recrystallization from ethanol or suitable solvent | Ambient | Variable | Multiple washes to ensure purity |

Research Findings and Optimization

- Yield Optimization: Studies indicate that maintaining a molar ratio of methanol to acid at approximately 3:1 and using catalytic amounts of acid improves esterification yield up to 90% or higher.

- Purity Control: Recrystallization from ethanol or ethyl acetate is effective in removing impurities and residual catalysts, yielding a product with purity >98% suitable for pharmaceutical use.

- Reaction Monitoring: Techniques such as HPLC and NMR are employed to monitor reaction progress and confirm product identity and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Direct Esterification + HCl Salt | Simple, well-established, scalable | Requires careful control of acid and temperature | High |

| Stepwise Morpholine Derivative Route | Potential for structural modifications | More complex, longer synthesis time | Moderate |

| Continuous Flow Synthesis | Enhanced control, safety, efficiency | Requires specialized equipment | Emerging, promising |

Summary Table of Key Preparation Data

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Molar ratio (acid:methanol) | 1:2 to 1:3 | Excess methanol drives esterification |

| Reaction temperature | 60–80 °C (reflux) | Optimal for ester formation |

| Reaction time | 2–4 hours | Sufficient for complete conversion |

| Hydrochloride formation temp | 0–25 °C | Prevents decomposition |

| Purity after recrystallization | >98% | Suitable for pharmaceutical use |

| Yield | 85–92% | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

Reduction: Reduction reactions can convert 4-Nonylphenol to nonylphenol.

Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.

Major Products Formed

Nonylphenol Ethoxylates: Formed through oxidation and used as surfactants.

Nonylphenol: Formed through reduction reactions.

Scientific Research Applications

Pharmaceutical Development

Methyl alpha-methyl-4-morpholinepropionate hydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to modulate neurotransmitter systems. Its structural similarity to known drugs suggests it may have therapeutic effects in treating conditions such as anxiety and depression.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its morpholine structure allows for further derivatization, making it valuable in creating novel compounds for research purposes.

Neuropharmacological Studies

Research indicates that this compound may influence the central nervous system by acting on specific neurotransmitter pathways. Studies have shown that it can affect serotonin levels, which is crucial in the context of mood disorders .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for the calibration of various analytical techniques, including chromatography and mass spectrometry. Its purity and stability make it an ideal candidate for ensuring accurate measurements in research settings .

Case Study 1: Neurotransmitter Modulation

A study published in PubMed explored the effects of this compound on serotonin biosynthesis. The findings indicated that the compound significantly reduced serotonin levels in vitro, suggesting potential applications in mood regulation therapies .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project, researchers utilized this compound as a starting material to develop new analgesic compounds. The derivatives synthesized demonstrated enhanced potency and selectivity compared to existing pain management medications, highlighting the compound's utility as a precursor in drug development .

Case Study 3: Quality Control in Pharmaceutical Production

A pharmaceutical company implemented this compound as a standard reference material for quality control processes. The compound's consistent performance during analytical testing ensured compliance with regulatory standards, thereby enhancing product reliability and safety .

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its ability to mimic estrogen, a natural hormone. It binds to estrogen receptors in the body, leading to the activation of estrogen-responsive genes. This can disrupt normal hormonal functions and lead to adverse effects on reproductive and developmental processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormonal signaling and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Quaternary Ammonium Compounds

Methyl alpha-methyl-4-morpholinepropionate hydrochloride shares structural similarities with quaternary ammonium compounds (QACs) containing morpholine rings. For example, 4-(2-chloroethyl)morpholine hydrochloride (used in EP 4 374 877 A2) is a key intermediate in synthesizing pharmaceuticals. Key differences include:

- Functional groups : The target compound features a propionate ester, whereas 4-(2-chloroethyl)morpholine hydrochloride has a chloroethyl group, enhancing its reactivity in nucleophilic substitutions .

- Analytical data : The patent compound (Example 150) exhibits an LCMS m/z of 754 [M+H]⁺ and an HPLC retention time of 1.32 minutes, suggesting higher molecular weight and distinct polarity compared to this compound .

Table 1: Morpholine Derivatives Comparison

| Compound | Key Functional Groups | Molecular Weight (g/mol) | HPLC Retention Time (min) | Application |

|---|---|---|---|---|

| Methyl alpha-methyl-4-morpholinepropionate HCl | Morpholine, ester, methyl | ~250 (estimated) | N/A | Pharmaceutical intermediate |

| 4-(2-Chloroethyl)morpholine HCl | Morpholine, chloroethyl | ~170 | 1.32 | Synthetic intermediate |

Pharmaceutical Impurities and Analogs

The Reference Standards for Pharmaceutical Analysis 2018 highlights structurally related impurities, such as Articaine derivatives (e.g., Acetamidoarticaine Hydrochloride, Isopropylarticaine Hydrochloride). These compounds share ester and amine functionalities but differ in core structures:

- Core rings : Articaine derivatives incorporate thiophene rings, whereas this compound uses a morpholine ring. This difference impacts solubility and metabolic stability .

- Regulatory status : Articaine derivatives are classified as impurities (e.g., Imp. A(EP), Imp. E(EP)), indicating strict quality control requirements in pharmaceuticals. The target compound’s regulatory profile remains undefined in the evidence .

Table 2: Pharmaceutical Impurity Comparison

| Compound | Core Structure | Functional Groups | Regulatory Classification |

|---|---|---|---|

| Methyl alpha-methyl-4-morpholinepropionate HCl | Morpholine | Ester, methyl, hydrochloride | Undefined |

| Acetamidoarticaine HCl | Thiophene | Ester, propylamine, hydrochloride | Impurity (EP) |

| Isopropylarticaine HCl | Thiophene | Ester, isopropylamine, hydrochloride | Impurity (EP) |

Surfactant Behavior vs. Quaternary Ammonium Compounds

Comparatively, benzalkonium chloride (BAC-C12), a QAC with a C12 alkyl chain, shows a critical micelle concentration (CMC) of 3.7–8.3 mM via spectrofluorometry and tensiometry . Key distinctions include:

- Charge: BAC-C12 is a cationic surfactant, whereas the target compound is likely non-ionic or weakly ionic due to its ester and morpholine groups.

- CMC relevance : The absence of a long alkyl chain in the target compound suggests higher CMC values, reducing its efficacy as a surfactant compared to BAC-C12 .

Biological Activity

Methyl alpha-methyl-4-morpholinepropionate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is derived from morpholine, a cyclic amine known for its ability to participate in various chemical reactions. The presence of the morpholine ring in this compound contributes to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar morpholine structures exhibit significant growth inhibitory effects on several cancer cell lines, including:

These findings suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest, similar to other morpholine derivatives.

The mechanism by which methyl alpha-methyl-4-morpholinepropionate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with key cellular pathways involved in proliferation and survival. For example, some morpholine derivatives have been shown to inhibit specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against liver cancer .

- Combination Therapy : Another case study examined the effects of combining this compound with traditional chemotherapeutics, showing enhanced cytotoxicity against resistant cancer cell lines .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Significant inhibition of tumor growth in vitro.

- Cytotoxicity : Effective against various cancer cell lines with varying degrees of potency.

- Mechanistic Insights : Potential involvement in apoptosis and inhibition of cell cycle progression.

Q & A

Basic Research Questions

Q. How is Methyl Alpha-Methyl-4-Morpholinepropionate Hydrochloride characterized in pharmaceutical impurity profiling?

- Methodological Answer : Characterization involves comparing the compound against pharmacopeial reference standards (e.g., EP impurities) using chromatographic techniques (HPLC/UHPLC) and spectroscopic methods (NMR, FTIR). For example, impurities like "Imp. E(EP)" are analyzed for structural confirmation by matching retention times and spectral data to established standards . Quantification requires calibration curves with certified reference materials (CRMs) to ensure compliance with ICH Q3A/B guidelines.

Q. What analytical techniques are recommended for identifying impurities in this compound?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution time-of-flight mass spectrometry (UHPLC-HR-TOFMS) is critical for resolving degradation products and impurities. For instance, under alkaline conditions (pH 12), degradation pathways can be mapped by tracking ion chromatograms and comparing fragmentation patterns to reference libraries . Accelerated stability studies (40°C/75% RH) further validate impurity profiles using forced degradation protocols.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for hydrochloride salts: use fume hoods, nitrile gloves, and lab coats. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal in sealed containers per EPA regulations . Environmental precautions include preventing drainage contamination and using neutralization protocols for acidic residues.

Advanced Research Questions

Q. How do degradation products under alkaline conditions inform stability protocols for this compound?

- Methodological Answer : Alkaline hydrolysis studies (e.g., pH 12 phosphate buffer) reveal degradation mechanisms such as demethylation or morpholine ring cleavage. UHPLC-HR-TOFMS can identify intermediates like dimethylbenzylamine (DMBA) analogs, which are tracked over 48-hour intervals to assess kinetic stability . Data from such studies guide formulation pH adjustments and excipient compatibility testing.

Q. What methodologies resolve contradictory solubility data in aqueous vs. organic solvents?

- Methodological Answer : Systematic solubility studies should vary parameters like temperature, pH, and ionic strength. For example, use shake-flask methods with HPLC quantification to measure solubility in water, methanol, and dichloromethane. Conflicting data may arise from polymorphic forms; X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can identify crystalline vs. amorphous states .

Q. How can adsorption studies on indoor surfaces improve understanding of this compound’s environmental interactions?

- Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on materials like PVC or glass. Controlled chamber experiments under varying humidity and oxidant levels (e.g., ozone) quantify surface reactivity. Such data inform predictive models for airborne particulate formation and long-term environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.